molecular formula C₂₆H₄₄O₁₀ B1140473 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside CAS No. 220017-49-2

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside

Cat. No. B1140473
CAS RN: 220017-49-2
M. Wt: 516.62
InChI Key:
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Description

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is a pivotal compound widely utilized in the biomedical industry . It plays a crucial role as a synthetic intermediary for the advancement of groundbreaking pharmaceuticals aiming at diverse ailments .


Molecular Structure Analysis

The molecular formula of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is C26H44O10 . The exact structure would require more specific information or a detailed spectroscopic analysis.


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside are not available, it’s known that similar compounds like Königs-Knorr glycosyl donors have a considerably lower tendency to form orthoester side products during glycosylation .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is 516.62 . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Proteomics Research

“1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein structure, interactions, and functions.

Biomedical Industry

This compound is a pivotal one widely utilized in the biomedical industry . It plays a crucial role as a synthetic intermediary for the advancement of groundbreaking pharmaceuticals aiming at diverse ailments .

Synthesis of Glycosylated Compounds

Similar to other carbohydrate derivatives, “1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside” could potentially be used in the synthesis of diverse glycosylated compounds . Glycosylation is a critical function in biology and impacts a wide range of biological processes including cell-cell interaction, immune response, and pathogen recognition.

Drug Development

Carbohydrate derivatives like “1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside” are often used in medicinal chemistry for the fabrication of drugs . They could be used in the development of anti-cancer, anti-diabetic, and anti-HIV drugs .

Chemical Research

In chemical research, this compound could be used as a reference material or a reagent in various chemical reactions due to its specific chemical structure .

Biochemical Research

In biochemical research, “1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside” could be used in studies related to biochemical pathways involving carbohydrates .

properties

IUPAC Name

[(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPHRSJRTWUAC-DISONHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside

CAS RN

220017-49-2
Record name α-D-Galactofuranose, 1,2,3,6-tetrakis(2,2-dimethylpropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220017-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetra-o-pivaloyl-a-D-galactofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220017492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-Tetra-O-pivaloyl-α-D-galactofuranoside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W6JGY33Z7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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